molecular formula C5H8BrClO2 B12436071 Methyl 2-bromo-4-chlorobutanoate

Methyl 2-bromo-4-chlorobutanoate

Cat. No.: B12436071
M. Wt: 215.47 g/mol
InChI Key: FEEQJGKYNPDHCZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-chlorobutanoate is an organic compound with the molecular formula C5H8BrClO2. It is a halogenated ester, which means it contains both bromine and chlorine atoms in its structure. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-chlorobutanoate can be synthesized through several methods. One common method involves the reaction of 2-bromo-4-chlorobutyric acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process may include the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-chlorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-4-chlorobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-chlorobutanoate involves its reactivity with nucleophiles. The bromine and chlorine atoms are electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of new bonds and the substitution of the halogen atoms. The compound can also undergo reduction and oxidation reactions, which involve the transfer of electrons and changes in oxidation states .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-4-chlorobutyrate: Similar in structure but with a different functional group.

    Methyl 2-chloro-4-bromobutanoate: The positions of the bromine and chlorine atoms are reversed.

    Methyl 2-bromo-4-fluorobutanoate: Contains a fluorine atom instead of chlorine

Uniqueness

Methyl 2-bromo-4-chlorobutanoate is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct reactivity and properties. This makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C5H8BrClO2

Molecular Weight

215.47 g/mol

IUPAC Name

methyl 2-bromo-4-chlorobutanoate

InChI

InChI=1S/C5H8BrClO2/c1-9-5(8)4(6)2-3-7/h4H,2-3H2,1H3

InChI Key

FEEQJGKYNPDHCZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCl)Br

Origin of Product

United States

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